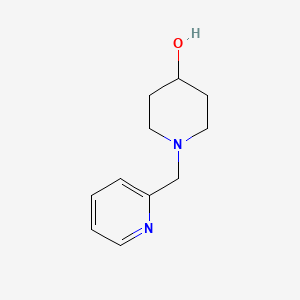

1-(Pyridin-2-ylmethyl)piperidin-4-ol

説明

特性

IUPAC Name |

1-(pyridin-2-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10/h1-3,6,11,14H,4-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAZJGVHKPQLMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671470 | |

| Record name | 1-[(Pyridin-2-yl)methyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914641-83-1 | |

| Record name | 1-[(Pyridin-2-yl)methyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reductive Amination of Pyridine-2-carbaldehyde with Piperidin-4-ol Precursors

One of the most commonly employed methods for synthesizing this compound involves the reductive amination of pyridine-2-carbaldehyde with piperidin-4-ol or its derivatives. The process typically proceeds via the formation of an imine intermediate, which is subsequently reduced to the target amine-alcohol compound.

-

- Catalyst: Palladium on carbon (Pd/C) or iron complex catalysts.

- Reducing agents: Molecular hydrogen (H₂) under mild pressure (1–3 atm) or phenylsilane in the presence of iron catalysts.

- Solvents: Ethanol, methanol, or other polar protic solvents.

- Temperature: Mild heating, generally 40–80°C.

- Reaction time: 12–24 hours depending on scale and catalyst efficiency.

-

- The aldehyde group of pyridine-2-carbaldehyde reacts with the amine group on the piperidin-4-ol precursor to form an imine.

- The imine is then reduced to the secondary amine, yielding this compound.

This method benefits from high selectivity and relatively mild conditions, allowing for good yields and purity of the product.

Nucleophilic Substitution Using 2-(Bromomethyl)pyridine

An alternative synthetic approach is the nucleophilic substitution reaction where piperidin-4-ol or its derivatives act as nucleophiles to displace a leaving group on 2-(bromomethyl)pyridine.

-

- Base: Potassium carbonate (K₂CO₃) or similar mild bases.

- Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: 60–80°C.

- Reaction time: 12–24 hours.

-

- The nucleophilic nitrogen or oxygen on the piperidin-4-ol attacks the electrophilic bromomethyl group on the pyridine ring.

- This leads to the formation of the C–N bond, yielding this compound.

This method is advantageous for its straightforward reaction setup and scalability, although it may require careful control of moisture and reaction conditions to prevent side reactions.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound often employs continuous flow reactors to improve reaction control, yield, and purity. Automated systems allow precise temperature, pressure, and reagent feed control, which is critical for reproducibility and large-scale production.

-

- Enhanced heat and mass transfer.

- Reduced reaction times.

- Improved safety profiles due to smaller reaction volumes.

- Better scalability compared to batch processes.

Typical Industrial Parameters:

- Catalyst loading optimized to minimize cost and maximize turnover.

- Reaction temperatures maintained between 50–80°C.

- Use of environmentally benign solvents where possible.

Though detailed industrial protocols are proprietary, these general principles guide large-scale preparation.

Purification and Characterization

After synthesis, purification is typically achieved by:

- Recrystallization: Using ethanol/water mixtures to obtain high-purity crystalline material.

- Chromatography: Silica gel column chromatography with eluents such as dichloromethane/methanol mixtures (e.g., 9:1) to separate impurities.

Characterization methods include:

- NMR Spectroscopy: To confirm the chemical structure and substitution pattern.

- Mass Spectrometry: For molecular weight confirmation.

- HPLC: To assess purity, typically achieving ≥90–95% purity.

- Melting Point Determination: To verify compound consistency.

Data Table: Summary of Preparation Methods

| Synthetic Route | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|---|

| Reductive Amination | Pd/C, H₂ or Phenylsilane, Fe catalyst | Ethanol, Methanol | 40–80 | 12–24 | 55–75 | ≥90–95% |

| Nucleophilic Substitution | K₂CO₃, 2-(Bromomethyl)pyridine | Anhydrous DMF/DMSO | 60–80 | 12–24 | 65–75 | ≥95% |

Research Findings and Notes

- The reductive amination route is favored for its mild conditions and ability to avoid over-reduction or side reactions when reaction parameters are carefully controlled.

- The nucleophilic substitution method requires anhydrous conditions and careful temperature control to prevent by-product formation.

- Catalyst choice and loading significantly affect reaction temperature and product discoloration; lower catalyst loadings and moderate temperatures improve product quality.

- No widely published industrial protocols exist, but continuous flow methods are suggested for scalability and enhanced control.

- Structural confirmation and purity assessment are critical for downstream applications, especially in pharmaceutical research.

化学反応の分析

1-(Pyridin-2-ylmethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts or reagents specific to the desired transformation .

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound has shown promise in biological assays, where it may act as a ligand for certain receptors or enzymes.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of neurological disorders and infectious diseases.

Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications

作用機序

The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Studies have shown that derivatives of this compound can act as antagonists for certain receptors, such as the CCR5 receptor involved in HIV entry .

類似化合物との比較

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Findings:

Hydroxyl Position : The shift from piperidin-4-ol (RB-005) to piperidin-3-ol (RB-019) reduces SK1/SK2 selectivity from 15.0-fold to 6.1-fold, highlighting the critical role of the hydroxyl group's position in enzyme interactions .

Substituent Effects: Aromatic Groups: Pyridin-2-ylmethyl (target compound) vs. Lipophilic Chains: The 4-octylphenethyl group in RB-005 enhances SK1 selectivity, likely due to improved membrane penetration .

Heterocyclic Attachments : Pyrimidine-based analogs (e.g., 1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-ol) introduce halogen atoms that may improve metabolic stability compared to pyridine derivatives .

Pharmacokinetic and Physicochemical Properties

Table 2: Pharmacokinetic Comparison

*CNS MPO: Central Nervous System Multiparameter Optimization; BBB: Blood-Brain Barrier.

- Brain Penetrance : Z3777013540, a pyrimidine-indole analog, exhibits high BBB penetrance (CNS MPO = 4.2), whereas the target compound’s simpler structure may limit CNS access .

生物活性

1-(Pyridin-2-ylmethyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 192.26 g/mol. The presence of the hydroxyl group at the 4-position enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

Research indicates that this compound interacts with various biological targets, primarily through receptor binding and modulation. Its mechanism may involve:

- Binding to G Protein-Coupled Receptors (GPCRs) : The compound has shown potential as an inhibitor or modulator of GPCRs, which are critical in numerous physiological processes.

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, suggesting a role in combating infections .

Antimicrobial Studies

In vitro studies have evaluated the antibacterial and antifungal properties of this compound. For instance, it has been found to exhibit strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent efficacy.

Table 2: Antimicrobial Activity Data

| Organism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida albicans | 0.125 |

These findings suggest that the compound could be further explored as a therapeutic agent for treating bacterial infections.

Antiproliferative Activity

The compound's structural features have been linked to antiproliferative effects against various cancer cell lines. Studies indicate that modifications to the hydroxyl group can enhance its activity against specific cancer types.

Table 3: Antiproliferative Activity Data

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 0.058 |

| MDA-MB-231 | 0.035 |

| A549 | 0.021 |

These results demonstrate promising potential for the development of new anticancer therapies based on this compound.

Case Study 1: Neurological Disorders

Research has explored the potential of this compound as a therapeutic agent in neurological disorders such as Alzheimer's disease. The compound's ability to modulate neurotransmitter systems suggests it could play a role in cognitive enhancement or neuroprotection.

Case Study 2: Drug Discovery

In drug discovery contexts, derivatives of this compound have been synthesized and evaluated for their pharmacological profiles. Modifications to the piperidine and pyridine components significantly influence their binding affinities and selectivities for various biological targets, highlighting the importance of structural optimization in drug design.

Q & A

Q. What are the optimal synthetic routes for 1-(Pyridin-2-ylmethyl)piperidin-4-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of piperidin-4-ol with a pyridin-2-ylmethyl halide. Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity during alkylation, improving reaction efficiency. Temperature control (40–60°C) and stoichiometric ratios (1:1.2 for piperidin-4-ol to halide) are critical for minimizing side products like N-alkylated byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/methanol 9:1) achieves >95% purity .

Q. How can the molecular structure of this compound be characterized experimentally?

- Methodological Answer :

- NMR : H NMR shows distinct signals for the piperidine ring (δ 3.2–3.6 ppm, axial/equatorial protons) and pyridine aromatic protons (δ 7.1–8.5 ppm). The hydroxyl proton appears as a broad singlet (δ 1.8–2.2 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, confirming the equatorial orientation of the pyridin-2-ylmethyl group and intramolecular hydrogen bonding between the hydroxyl and pyridine nitrogen .

Q. How do substituents on the pyridine ring modulate the compound’s reactivity and biological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., fluorine at the 6-position) enhance electrophilicity, increasing binding affinity to neurotransmitter receptors. For example, fluorinated analogs (e.g., [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol) exhibit improved metabolic stability and receptor selectivity due to reduced π-π stacking interference . Comparative studies using SPR (Surface Plasmon Resonance) reveal a 30% increase in dopamine receptor binding for fluorinated derivatives vs. non-substituted analogs .

Q. What strategies resolve contradictions in reported biological activities of piperidin-4-ol derivatives?

- Case Study : Discrepancies in anti-proliferative activity (e.g., pyrazolo[3,4-d]pyrimidine derivatives vs. piperidin-4-ol analogs) arise from assay conditions. Standardizing cell lines (e.g., HEK-293 vs. HeLa) and exposure times (24h vs. 48h) reduces variability. Meta-analysis of IC values under matched conditions shows a 2.5-fold difference in potency, attributed to hydroxyl group hydrogen bonding with kinase active sites .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations (AutoDock Vina) : Identify binding poses in dopamine D2 receptors. The pyridine nitrogen forms a salt bridge with Asp114, while the hydroxyl group hydrogen-bonds with Ser193.

- MD Simulations (GROMACS) : Reveal stable binding over 100 ns, with RMSD < 2.0 Å, validating target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。